molecular formula C19H18N2O2S B2633471 Benzyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 608492-38-2

Benzyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2633471
CAS RN: 608492-38-2
M. Wt: 338.43
InChI Key: XASGAUXXRUWWEM-UHFFFAOYSA-N
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Description

“Benzyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is an organic compound that can be used as a synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development processes and chemical and pharmaceutical production processes . It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .


Synthesis Analysis

A series of similar compounds were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The dihydropyrimidine ring of this compound adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

Antimicrobial Potential

A series of 6-methyl-4- [1- (2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated in vitro for their antimicrobial potential . 6-Methyl-4- {1- [2- (4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester was found to be almost equipotent to the standard drug, norfloxacin, against Escherichia coli .

Anticancer Potential

The same series of compounds were also evaluated for their anticancer potential . 4- {1- [2- (2-Chloro-4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester was more potent than the standard drug 5-fluorouracil against HCT-116 a colon cancer cell line .

QSAR Studies

Quantitative structure-activity relationship (QSAR) studies demonstrated the importance of topological parameter, Balaban index (J) followed by lipophilic parameter, log P in describing the antimicrobial activity of the synthesized compounds .

Molecular Geometry and Packing

The supramolecular structures of eight aryl protected ethyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates were analyzed in order to understand the effect of variations in functional groups on molecular geometry, conformation and packing of molecules in the crystalline lattice .

Neurotransmitter Receptor Potency

The compound 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine displayed the most effective 5-HT1A receptor potency with 1000-fold selectivity for both α1-adrenergic and D2 receptors and exhibited prominent neuroprotective activities .

properties

IUPAC Name

benzyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-13-16(18(22)23-12-14-8-4-2-5-9-14)17(21-19(24)20-13)15-10-6-3-7-11-15/h2-11,17H,12H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASGAUXXRUWWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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